molecular formula C18H21BrFNO2 B13728986 6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide CAS No. 36271-57-5

6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide

Katalognummer: B13728986
CAS-Nummer: 36271-57-5
Molekulargewicht: 382.3 g/mol
InChI-Schlüssel: OHKFWJPILGEJHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide (CID 35922) is a tetrahydroisoquinoline derivative characterized by:

  • 6,7-Dimethoxy substituents on the isoquinoline ring.
  • A p-fluorobenzyl group at position 1.
  • A hydrobromide salt formulation (molecular formula: C₁₈H₂₀FNO₂·HBr) .

Eigenschaften

CAS-Nummer

36271-57-5

Molekularformel

C18H21BrFNO2

Molekulargewicht

382.3 g/mol

IUPAC-Name

1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H20FNO2.BrH/c1-21-17-10-13-7-8-20-16(15(13)11-18(17)22-2)9-12-3-5-14(19)6-4-12;/h3-6,10-11,16,20H,7-9H2,1-2H3;1H

InChI-Schlüssel

OHKFWJPILGEJHR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC=C(C=C3)F)OC.[Br-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution, where a suitable fluorobenzyl halide reacts with the isoquinoline core.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The hydrobromide salt can be hydrolyzed under basic conditions to yield the free base.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Sigma Receptor Ligands

Recent studies have shown that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit significant binding affinity for sigma receptors, particularly the sigma-2 receptor. This receptor is over-expressed in various cancer cells but has low expression in normal tissues, making it a target for cancer diagnostics and therapeutics.

  • Binding Affinity : Compounds synthesized from this base structure demonstrated K_i values ranging from 5 to 6 nM for sigma-2 receptors, indicating high selectivity and potential for tumor imaging and therapy .

Anticancer Activity

The anticancer properties of 6,7-dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Human liver Huh-7 tumor cells
    • Human esophagus KYSE-140 cancer cells

These compounds exhibited moderate anticancer activity with cytotoxic effects not directly correlated with sigma receptor affinities .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. It has been implicated in studies focusing on its effects on neurotransmitter systems and neuroprotection.

Synthesis and Derivatives

The synthesis of 6,7-dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide involves various synthetic routes that enhance its bioactivity and selectivity for target receptors. Notably:

  • Synthesis Method : A combination of Petasis reaction and Pomeranz–Fritsch cyclization has been employed to create chiral intermediates that lead to the desired tetrahydroisoquinoline structure .

Case Studies

StudyFocusFindings
Sigma Receptor BindingHigh affinity for sigma-2 receptors; potential for cancer therapy
Anticancer ActivityModerate activity against liver and esophagus cancer cell lines
Neuropharmacological EffectsImplications in neurotransmitter modulation

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting neurological functions.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 1

The biological and physicochemical properties of tetrahydroisoquinolines are highly dependent on the substituent at position 1. Key analogs include:

Compound Name Substituent at Position 1 Key Features Biological Activity (If Reported) References
Target Compound p-Fluorobenzyl Hydrobromide salt; enhanced lipophilicity due to fluorine. Not explicitly reported.
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl) 3,4,5-Trimethoxyphenyl High methoxy content; stereospecific (1R configuration). Not reported.
6,7-Dimethoxy-1-(α-hydroxy-4-methoxybenzyl) α-Hydroxy-4-methoxybenzyl Isolated from Annona squamosa; polar functional groups. Cytotoxic (HepG-2, MCF-7, HCT-116).
N-Methyl-laudanosine 3,4-Dimethoxybenzyl (veratryl) Quaternary ammonium structure; SKCa channel blocker. SKCa inhibition; PET tracer potential.
Solifenacin Precursor Phenyl Optically enriched (1S configuration). Intermediate in solifenacin synthesis.
6,7-Dimethoxy-1-(3-(trifluoromethyl)phenoxymethyl) 3-(Trifluoromethyl)phenoxymethyl Trifluoromethyl group; supplied by multiple vendors. Not reported.

Physicochemical and Structural Properties

  • Salt Forms : Hydrobromide (target), hydrochloride (), and oxalate () salts influence solubility and bioavailability.
  • Stereochemistry : The (1R)-configured trimethoxyphenyl analog () highlights the role of stereochemistry in activity, whereas the target compound’s configuration is unspecified.
  • Molecular Weight: The target compound’s molecular weight (estimated ~382 g/mol for C₁₈H₂₀FNO₂·HBr) is comparable to analogs like the hydrochloride salt (227.69 g/mol, ).

Key Research Findings and Gaps

Activity Data : While the cytotoxic and ion channel-modulating activities of some analogs are documented, the target compound’s pharmacological profile remains unexplored.

Synthetic Accessibility : Palladium-catalyzed carbonylation () and N-methylation () are viable methods for analogs, suggesting adaptable routes for the target.

Commercial Availability: Several analogs (e.g., trifluoromethylphenoxymethyl derivative) are supplied by multiple vendors, indicating industrial relevance .

Biologische Aktivität

6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxicity, pharmacological effects, and toxicological data.

Chemical Profile

  • Chemical Name : 6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide
  • CAS Registry Number : 36271-57-5
  • Molecular Formula : C18H20FN2O2·HBr
  • Molecular Weight : 382.31 g/mol

Cytotoxicity Studies

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit varying levels of cytotoxicity. A study evaluating a series of these compounds found that while many derivatives showed little cytotoxic activity against the K562 cell line, some exhibited promising results in reversing multidrug resistance in cancer cells. Specifically:

  • IC50 Values :
    • Compound 6e: 0.66 μM
    • Compound 6h: 0.65 μM
    • Compound 7c: 0.96 μM
  • These compounds demonstrated a significant reversal of drug resistance compared to verapamil with ratio factors of approximately 24 .

The mechanism by which these tetrahydroisoquinoline derivatives exert their effects may involve the inhibition of certain transport proteins involved in drug efflux in cancer cells. This property is crucial for enhancing the efficacy of conventional chemotherapeutic agents.

Toxicological Data

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The lowest published lethal dose (LDLo) for intraperitoneal administration in mice was reported to be 300 mg/kg . This indicates a moderate level of acute toxicity, necessitating caution in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of tetrahydroisoquinoline derivatives:

  • Antitumor Activity : Research has demonstrated that certain derivatives can inhibit tumor growth and promote apoptosis in cancer cell lines.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly linked to their ability to modulate neurotransmitter systems.
  • Anti-inflammatory Properties : Compounds within this class have shown promise in reducing inflammation markers in preclinical models.

Summary of Research Findings

Study ReferenceBiological ActivityKey Findings
CytotoxicityIC50 values indicating effective reversal of drug resistance
ToxicologyLDLo established at 300 mg/kg for intraperitoneal exposure
Antitumor ActivityEvidence of tumor growth inhibition in vitro

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.